PD150606

Description

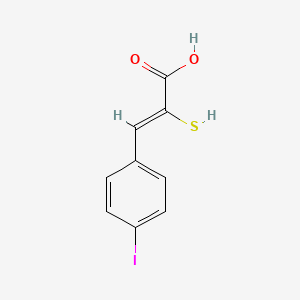

a calpain inhibitor; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(4-iodophenyl)-2-sulfanylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCVSFWGKYHMKH-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C(=O)O)S)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C(=O)O)\S)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431672 | |

| Record name | pd 150606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179528-45-1 | |

| Record name | (2Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179528-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 150606 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179528451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pd 150606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD 150606 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PD150606: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective Calpain Inhibition

PD150606 is a cell-permeable, non-peptide small molecule that functions as a selective inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] Its inhibitory action is characterized as non-competitive with respect to the substrate.[2] Initially, it was believed that this compound targets the calcium-binding penta-EF-hand (PEF) domains of calpain.[3] However, more recent evidence suggests that its inhibitory effect is exerted through interaction with the protease core domain of the enzyme.[3] This revised understanding of its binding site provides a more accurate model of its inhibitory function.

The selectivity of this compound for calpains over other proteases makes it a valuable tool for studying the specific roles of these enzymes in various cellular processes.[2] Its primary mechanism involves the modulation of calpain activity, thereby influencing downstream signaling pathways implicated in both physiological and pathological conditions, including neurodegeneration and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against calpain isoforms.

| Parameter | µ-Calpain (Calpain-1) | m-Calpain (Calpain-2) | Reference |

| Ki (Inhibition Constant) | 0.21 µM | 0.37 µM | [1] |

Neuroprotective and Anti-Apoptotic Effects

A significant aspect of this compound's mechanism of action is its neuroprotective and anti-apoptotic properties. These effects are primarily mediated through the inhibition of calpain-driven apoptotic pathways.

Inhibition of the AIF-Mediated Apoptotic Pathway

In models of glutamate-induced neuronal apoptosis, this compound has been shown to be highly effective in preventing cell death.[4][5] The underlying mechanism involves the inhibition of calpain-mediated cleavage and subsequent nuclear translocation of the Apoptosis Inducing Factor (AIF).[4][5] Under apoptotic stimuli, calpain cleaves AIF in the mitochondria, leading to its release and translocation to the nucleus, where it induces chromatin condensation and DNA fragmentation in a caspase-independent manner. By inhibiting calpain, this compound prevents the initial cleavage of AIF, thereby halting this cascade of apoptotic events.[4]

Modulation of Mitochondrial Apoptotic Signaling

Beyond its effects on AIF, this compound also influences other key events in the mitochondrial apoptosis pathway. Studies have indicated that calpain inhibition by this compound can reduce the release of cytochrome c from the mitochondria into the cytosol.[6] This is a critical step in the activation of the caspase cascade. Consequently, the activation of downstream executioner caspases, such as caspase-3, is attenuated, leading to a reduction in apoptotic cell death.[6]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound anti-apoptotic signaling pathway.

Caption: Key experimental workflows for studying this compound.

Detailed Experimental Protocols

Fluorogenic Calpain Activity Assay

This protocol is adapted from commercially available calpain activity assay kits and is suitable for measuring the inhibitory effect of this compound.[7][8][9]

Materials:

-

Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)

-

Extraction Buffer

-

10X Reaction Buffer

-

Active Calpain I (Positive Control)

-

This compound

-

96-well black plates with clear bottoms

-

Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

-

Sample Preparation (Cell Lysates):

-

Treat cells with the desired concentration of this compound or vehicle control.

-

Harvest 1-2 x 10^6 cells and wash with cold PBS.

-

Resuspend the cell pellet in 100 µL of Extraction Buffer.

-

Incubate on ice for 20 minutes, with gentle mixing.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate. Dilute to a final concentration of 50-200 µg of protein in 85 µL of Extraction Buffer per well.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add 85 µL of the diluted cell lysate.

-

For a positive control, add 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.

-

For a negative control, use lysate from untreated cells or add a known calpain inhibitor.

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence at Ex/Em = 400/505 nm.

-

-

Data Analysis:

-

Determine the change in calpain activity by comparing the fluorescence of treated samples to the negative control.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

This protocol is a general guideline for detecting DNA fragmentation in apoptotic neuronal cells treated with this compound.[10][11][12][13]

Materials:

-

Cultured neurons on coverslips

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Treat cultured neurons with the desired apoptotic stimulus and/or this compound.

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells with PBS.

-

-

TUNEL Reaction:

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells with PBS.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the chosen label, indicating DNA fragmentation.

-

Quantify the percentage of TUNEL-positive cells to assess the extent of apoptosis.

-

Immunofluorescence for AIF Translocation

This protocol outlines the steps to visualize the subcellular localization of AIF in neurons treated with this compound.[14][15][16][17]

Materials:

-

Cultured neurons on coverslips

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against AIF

-

Fluorophore-conjugated secondary antibody

-

DAPI

-

Confocal or fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Following treatment with an apoptotic stimulus and/or this compound, fix and permeabilize the cells as described in the TUNEL assay protocol.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-AIF antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash the cells with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI and mount the coverslips.

-

Image the cells using a confocal or fluorescence microscope to observe the localization of AIF. In apoptotic cells, AIF will translocate from the mitochondria to the nucleus.

-

Western Blot for Apoptotic Proteins

This protocol is for the detection of key apoptotic proteins such as AIF, cytochrome c, and cleaved caspase-3 in cell lysates treated with this compound.[4][6][18][19]

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against AIF, cytochrome c, and cleaved caspase-3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation and Transfer:

-

Separate 20-40 µg of protein from each cell lysate sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels. A decrease in cytosolic cytochrome c and an increase in cleaved caspase-3 are indicative of apoptosis inhibition.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PD 150606 | Calpains | Tocris Bioscience [tocris.com]

- 3. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain inhibitor this compound attenuates glutamate induced spiral ganglion neuron apoptosis through apoptosis inducing factor pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of calpain reduces cell apoptosis by suppressing mitochondrial fission in acute viral myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. abcam.com [abcam.com]

- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 12. opentrons.com [opentrons.com]

- 13. biotna.net [biotna.net]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. ptglab.com [ptglab.com]

- 17. scbt.com [scbt.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

The Cellular Target of PD150606: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD150606 is a potent, selective, and cell-permeable small molecule inhibitor whose primary cellular target is calpain , a family of calcium-dependent, non-lysosomal cysteine proteases. Specifically, this compound targets the two major ubiquitous isoforms, μ-calpain (calpain-1) and m-calpain (calpain-2) . This technical guide provides an in-depth overview of the interaction between this compound and calpain, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on cellular signaling pathways.

The Cellular Target: Calpain

Calpains are heterodimers consisting of a large catalytic subunit (80 kDa) and a small regulatory subunit (30 kDa). The large subunit contains the active site and is unique to each calpain isoform, while the small subunit is common to both μ-calpain and m-calpain. Calpains are key regulators of numerous physiological processes, including cell motility, signal transduction, and apoptosis.[1] Their activity is tightly regulated by intracellular calcium levels.[1][2]

Calpain Structure and Activation

The large catalytic subunit of calpain is comprised of four domains (dI-dIV), while the small regulatory subunit has two domains (dV-dVI). The catalytic triad is located in domain II.[3][4] In its inactive state, the catalytic site is not properly assembled.[5] Upon binding of calcium ions to the EF-hand motifs in domains IV and VI, a conformational change occurs, leading to the assembly of the active site and subsequent proteolytic activity.[5][6]

This compound: A Non-Competitive, Allosteric Inhibitor

This compound is a non-peptide α-mercaptoacrylic acid derivative that acts as a non-competitive inhibitor of calpain.[7][8] This means it does not compete with the substrate for binding to the active site. Evidence suggests that this compound functions as an allosteric inhibitor, binding to a site distinct from the catalytic cleft.[7]

There has been some discussion in the scientific literature regarding the precise binding site of this compound. While initial studies suggested it targets the calcium-binding penta-EF-hand domains, more recent evidence indicates that it can inhibit the protease core domain of calpain directly, independent of the penta-EF-hand domains.[7][9][10] This suggests a more complex inhibitory mechanism than simple chelation of calcium-binding sites.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against μ-calpain and m-calpain has been determined through various in vitro studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Target Enzyme | Inhibitor | Ki (μM) | Inhibition Type |

| μ-calpain (Calpain-1) | This compound | 0.21[2][11][12] | Non-competitive[7][8] |

| m-calpain (Calpain-2) | This compound | 0.37[2][11][12] | Non-competitive[7][8] |

Impact on Cellular Signaling Pathways

By inhibiting calpain, this compound can modulate a variety of cellular signaling pathways, most notably those involved in apoptosis (programmed cell death).

Calpain-Mediated Apoptosis

Calpain can contribute to apoptosis through both caspase-dependent and caspase-independent pathways.[13][14]

-

Caspase-Dependent Pathway: Calpain can cleave and activate certain pro-caspases, such as pro-caspase-7 and -12, initiating the caspase cascade that leads to apoptosis.[14] It can also cleave Bid, a pro-apoptotic Bcl-2 family protein, leading to cytochrome c release from the mitochondria and subsequent apoptosome formation.[15]

-

Caspase-Independent Pathway: A key mechanism of caspase-independent apoptosis involves the Apoptosis-Inducing Factor (AIF) .[16][17] Calpain can cleave AIF in the mitochondrial intermembrane space, leading to its translocation to the nucleus where it induces chromatin condensation and large-scale DNA fragmentation.[15][18]

This compound, by inhibiting calpain, can attenuate these apoptotic processes, which underlies its observed neuroprotective effects.[11]

Caption: Calpain-mediated apoptotic signaling pathways inhibited by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of this compound with calpain.

In Vitro Calpain Activity Assay

This assay measures the enzymatic activity of purified calpain in the presence and absence of this compound.

Materials:

-

Purified μ-calpain or m-calpain

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 100 mM KCl)

-

Calcium chloride (CaCl₂) solution

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the calpain enzyme in each well of the microplate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate and CaCl₂ to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction velocities against the inhibitor concentrations. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Caption: Workflow for an in vitro calpain activity assay.

Western Blot Analysis of Calpain Substrate Cleavage

This method is used to assess the effect of this compound on calpain activity in a cellular context by monitoring the cleavage of a known calpain substrate, such as α-spectrin.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against a calpain substrate (e.g., anti-α-spectrin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with a calpain-activating stimulus in the presence or absence of this compound for a specified time.

-

Harvest the cells and prepare cell lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the calpain substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the extent of substrate cleavage. A reduction in the full-length protein and the appearance of specific cleavage products indicate calpain activity.

Conclusion

This compound is a well-characterized, selective inhibitor of μ-calpain and m-calpain. Its non-competitive, allosteric mechanism of action makes it a valuable tool for studying the physiological and pathological roles of calpain. By interfering with calpain-mediated signaling, particularly in apoptosis, this compound has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases and other conditions associated with calpain overactivation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological agent.

References

- 1. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Calpain - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. Structure-function relationships in calpains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PD 150606 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PD 150606, Calpain inhibitor (CAS 179528-45-1) | Abcam [abcam.com]

- 13. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 15. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of AIF in caspase-dependent and caspase-independent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AIF-mediated caspase-independent cell death: molecular mechanisms | ANR [anr.fr]

- 18. Apoptosis-inducing factor (AIF): key to the conserved caspase-independent pathways of cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]

PD150606: A Selective Calpain Inhibitor for Research and Drug Development

An In-depth Technical Guide

Introduction

PD150606 is a potent, cell-permeable, and selective, non-peptide inhibitor of calpains.[1][2] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a critical role in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of calpain activity has been implicated in the pathophysiology of numerous diseases, making calpain inhibitors like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualization of its role in key signaling pathways.

Chemical and Physical Properties

This compound, with the chemical name (2Z)-3-(4-iodophenyl)-2-mercapto-2-Propenoic acid, is a small molecule with the formula C₉H₇IO₂S and a molecular weight of 306.12 g/mol . Its chemical structure is characterized by an α-mercaptoacrylic acid derivative.

| Property | Value | Reference |

| Chemical Formula | C₉H₇IO₂S | |

| Molecular Weight | 306.12 g/mol | |

| CAS Number | 179528-45-1 | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Solubility | Soluble in DMSO (≥28 mg/mL) and ethanol | [1] |

| SMILES | O=C(O)/C(S)=C/C1=CC=C(I)C=C1 | [1] |

Mechanism of Action

This compound is a non-competitive or uncompetitive inhibitor of calpains with respect to its substrate.[3] It exhibits high selectivity for calpain 1 (μ-calpain) and calpain 2 (m-calpain). Initial studies suggested that this compound targets the calcium-binding domains (penta-EF-hand domains) of calpain, thereby preventing the calcium-induced conformational changes necessary for catalytic activity. However, more recent evidence indicates that its inhibitory action may be directed at the protease core domain of the enzyme.[3] This allosteric inhibition mechanism distinguishes it from active-site directed calpain inhibitors.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

In Vitro Efficacy: Calpain Inhibition

| Parameter | Calpain Isoform | Value | Reference |

| Kᵢ | μ-calpain (Calpain 1) | 0.21 μM | [1] |

| Kᵢ | m-calpain (Calpain 2) | 0.37 μM | [1] |

In Vitro Efficacy: Cellular Assays

| Assay | Cell Type | Treatment | This compound Concentration | Observed Effect | Reference |

| Apoptosis Inhibition | Neutrophils | Cycloheximide-induced | 25 μM | Reduction in apoptosis | [1] |

| Neuroprotection | Spiral Ganglion Neurons | Glutamate-induced excitotoxicity | Not Specified | Attenuation of apoptosis, decreased TUNEL positive cells | [2] |

| Cytotoxicity | Astrocytes | Oxygen-Glucose Deprivation | Not Specified | Delayed LDH release | [4] |

In Vivo Efficacy

| Animal Model | Disease/Injury Model | Dosage and Administration | Observed Effect | Reference |

| Rat | Renal Ischemia-Reperfusion Injury | 3 mg/kg, intraperitoneal | Attenuation of renal dysfunction and injury | [5] |

| Dog | Spinal Cord Injury | Combination with methylprednisolone | Improved locomotor score, reduced neuronal loss |

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, primarily related to apoptosis and neuroprotection.

Apoptosis Signaling Pathway

In response to cellular stress, such as glutamate-induced excitotoxicity, intracellular calcium levels rise, leading to the activation of calpain. Activated calpain can cleave Bid to truncated Bid (tBid), which translocates to the mitochondria and promotes the release of Apoptosis Inducing Factor (AIF). AIF then moves to the nucleus, where it induces chromatin condensation and DNA fragmentation, leading to apoptosis. This compound, by inhibiting calpain, prevents the cleavage of Bid and the subsequent release of AIF, thereby inhibiting the apoptotic cascade.

Neuroprotection Signaling Pathway

In neurodegenerative conditions, excessive calcium influx can lead to the activation of calpain. Activated calpain can cleave the protein p35 into p25. The p25 fragment then hyperactivates cyclin-dependent kinase 5 (Cdk5), leading to hyperphosphorylation of tau proteins and subsequent neurotoxicity and neuronal death. By inhibiting calpain, this compound prevents the cleavage of p35 to p25, thereby inhibiting the aberrant Cdk5 activity and providing a neuroprotective effect.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Calpain Activity Assay (Fluorometric)

This protocol describes a method to measure calpain activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

This compound (for inhibitor control)

-

Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% NP-40, pH 7.4)

-

Calpain Activity Assay Kit (containing fluorogenic calpain substrate, e.g., Suc-LLVY-AMC)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required. For inhibitor control, pre-incubate cells with this compound at the desired concentration.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Assay:

-

In a 96-well black microplate, add 20-50 µg of protein lysate to each well.

-

Adjust the volume of each well to 100 µL with Assay Buffer provided in the kit.

-

Add the fluorogenic calpain substrate to each well according to the kit manufacturer's instructions.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

Calpain activity is proportional to the fluorescence intensity.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is used to assess cell death by measuring the release of LDH from damaged cells.

Materials:

-

Cells cultured in a 96-well plate

-

This compound

-

Toxin or stress-inducing agent

-

LDH Cytotoxicity Assay Kit

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Induce cytotoxicity by adding a toxin or subjecting the cells to stress (e.g., glutamate, H₂O₂).

-

Include control wells: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).

-

-

LDH Assay:

-

After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing substrate and cofactor) to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add the stop solution provided in the kit.

-

-

Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula:

-

% Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or slides

-

This compound

-

Apoptosis-inducing agent

-

TUNEL Assay Kit (containing TdT enzyme and labeled dUTPs)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Treat cells with the apoptosis-inducing agent, with or without this compound pre-treatment.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.

-

Wash with PBS.

-

-

TUNEL Staining:

-

Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash with PBS.

-

-

Counterstaining and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence at the appropriate wavelength.

-

Western Blotting for Calpain Substrates

This protocol allows for the detection of cleavage of specific calpain substrates, such as α-spectrin or p35.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies against the calpain substrate of interest and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation and Transfer:

-

Separate the protein lysates (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

The appearance of specific cleavage products or a decrease in the full-length protein indicates calpain activity.

-

Conclusion

This compound is a well-characterized and selective calpain inhibitor that serves as an invaluable tool for investigating the roles of calpains in various physiological and pathological processes. Its ability to permeate cells and its specific mechanism of action make it particularly useful for studying calpain-mediated signaling pathways in cellular and in vivo models of disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the therapeutic potential of this compound and similar calpain inhibitors holds promise for the development of novel treatments for a range of disorders, including neurodegenerative diseases and ischemic injuries.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Calpain Inhibitor PD150606

Introduction

PD150606 is a potent, selective, and cell-permeable non-peptide inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2][3] Overactivation of calpain is implicated in the pathophysiology of various neurodegenerative diseases, ischemic events, and other cellular damage pathways.[4][5] As a research tool, this compound has been instrumental in elucidating the roles of calpain in cellular processes such as apoptosis and cytoskeletal remodeling.[2][6] This guide provides a comprehensive overview of its structure, mechanism of action, and experimental applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is an α-mercaptoacrylic acid derivative.[4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | (Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid | [3][5][7] |

| Molecular Formula | C₉H₇IO₂S | [1][5] |

| Molecular Weight | 306.12 g/mol | [1][5] |

| CAS Number | 179528-45-1 | [1][7] |

| Appearance | Yellowish powder | [7] |

| Purity | ≥95% - >98% (supplier dependent) | [1][3][5] |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM) | [1][7] |

Mechanism of Action

This compound is a highly specific inhibitor of µ-calpain (calpain-1) and m-calpain (calpain-2).[1][2][3] Its precise mechanism of inhibition has been a subject of evolving research.

Initially, this compound was described as an uncompetitive inhibitor with respect to the substrate, and it was hypothesized to act by targeting the calcium-binding penta-EF-hand (PEF) domains of calpain, distant from the active site.[4][8] This was supported by evidence that it did not protect the enzyme from active-site-directed irreversible inhibitors.[4] X-ray crystallography confirmed that this compound binds to a hydrophobic groove in the PEF domains.[8]

However, more recent studies have refined this model. It has been demonstrated that this compound can inhibit the protease core of calpain-1, which lacks the PEF domains.[8][9] This suggests that while it may bind to the PEF domains in the full-length enzyme, its inhibitory action is ultimately exerted on the protease core domain.[8][9] Kinetic analyses from these later studies characterize the inhibition as following an apparent noncompetitive model.[8][9] This dual-site interaction or allosteric effect on the core domain represents the current understanding of its mechanism. Some studies have also suggested that part of its neuroprotective effect in specific contexts may be due to the inhibition of Ca²⁺ influx through AMPA receptors, indicating it may have off-target effects.[10]

Biological Activity and Applications

This compound is a valuable tool for investigating calpain-mediated cellular processes. Its cell permeability allows for its use in both in vitro and in vivo experimental systems.

-

Neuroprotection: this compound has been shown to be neuroprotective in various models of neuronal injury. It attenuates hypoxic/hypoglycemic injury to cerebrocortical neurons and excitotoxic injury to Purkinje cells.[2][11]

-

Apoptosis Regulation: The inhibitor plays a significant role in modulating apoptotic pathways. It can reduce cycloheximide-induced apoptosis in neutrophils and attenuate glutamate-induced apoptosis in spiral ganglion neurons by inhibiting the Apoptosis Inducing Factor (AIF) pathway.[2][12]

-

Ischemia-Reperfusion Injury: In vivo studies have demonstrated that this compound can reduce the renal dysfunction and tissue injury caused by ischemia-reperfusion.[5]

Signaling Pathways

Calpains are key upstream regulators in several signaling cascades, including caspase-independent apoptosis. A critical pathway involves the cleavage and release of Apoptosis Inducing Factor (AIF) from the mitochondria. This compound is a direct inhibitor of calpain in this pathway.

Experimental Protocols

The following are representative protocols for the use of this compound, synthesized from methodologies described in the literature.

In Vitro Calpain Activity Assay (Fluorogenic Substrate)

This protocol is used to determine the inhibitory activity of this compound on purified calpain.[13]

-

Reagents & Buffers:

-

Assay Buffer: 20 mM HEPES or Tris-HCl, pH 7.4, containing 10 mM DTT and 10 mM CaCl₂.

-

Enzyme: Purified human µ-calpain or m-calpain.

-

Substrate: Ac-LLY-AFC (N-Acetyl-Leu-Leu-Tyr-7-Amino-4-trifluoromethylcoumarin) or SLLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin). Prepare a stock solution in DMSO.

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well microplate. For each well, add Assay Buffer.

-

Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control.

-

Add purified calpain enzyme to the wells and incubate for 15-30 minutes at room temperature or 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of 20-50 µM.

-

Immediately measure the fluorescence kinetics on a plate reader (e.g., Excitation: 380-400 nm, Emission: 460-505 nm, depending on the substrate) at 37°C for 30-60 minutes.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the IC₅₀ or Kᵢ value for this compound by plotting the reaction rate against the inhibitor concentration.

-

In Vivo Administration Protocol (Rodent Model)

This protocol describes the preparation and administration of this compound for in vivo studies, such as in models of ischemia-reperfusion injury.[5][11]

-

Solution Preparation (for a 2.5 mg/mL solution):

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

For a 1 mL final working solution, sequentially add and mix the following:

-

400 µL PEG300

-

100 µL of the 25 mg/mL this compound stock in DMSO

-

50 µL Tween-80

-

450 µL sterile saline (0.9% NaCl)

-

-

Ensure the final solution is clear. If precipitation occurs, gentle heating or sonication can be used. Prepare this working solution fresh on the day of use.

-

-

Administration:

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a novel calpain inhibitor like this compound.

References

- 1. pnas.org [pnas.org]

- 2. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. An alpha-mercaptoacrylic acid derivative is a selective nonpeptide cell-permeable calpain inhibitor and is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An alpha-mercaptoacrylic acid derivative (this compound) inhibits selective motor neuron death via inhibition of kainate-induced Ca2+ influx and not via calpain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Inhibition of calpain-1 stabilizes TCF11/Nrf1 but does not affect its activation in response to proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

PD150606: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of PD150606, a selective, cell-permeable, non-peptide inhibitor of calpains. The document details the initial identification and characterization of this α-mercaptoacrylic acid derivative, including its inhibitory activity against µ-calpain and m-calpain. A thorough examination of its mechanism of action is presented, highlighting its interaction with the calcium-binding domains of calpain. Furthermore, this guide compiles and presents key quantitative data from various studies in structured tables for comparative analysis. Detailed experimental protocols for assays and models where this compound has been instrumental are provided, along with visualizations of relevant signaling pathways and experimental workflows using the DOT language for Graphviz. This document serves as a critical resource for researchers investigating calpain-mediated cellular processes and exploring the therapeutic potential of calpain inhibitors.

Discovery and Development History

This compound, chemically known as 3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid, was first identified and characterized by researchers at Parke-Davis Pharmaceutical Research. The discovery was part of a directed synthesis program aimed at developing potent and selective calpain inhibitors. The initial publication by Wang et al. in 1996 in the Proceedings of the National Academy of Sciences of the United States of America described a novel class of α-mercaptoacrylate derivatives, with this compound being a prominent example.

The rationale for its development stemmed from the growing understanding of the pathological role of calpain overactivation in various conditions such as neurodegenerative diseases, stroke, and myocardial ischemia. Unlike many existing calpain inhibitors at the time, which were peptide-based and often lacked specificity, this compound was designed as a non-peptide, cell-permeable molecule. This characteristic allows it to be used effectively in intact cell systems and in vivo models. The initial studies demonstrated its neuroprotective effects in models of hypoxic/hypoglycemic injury in cerebrocortical neurons and excitotoxic injury in cerebellar Purkinje cells.

Mechanism of Action

This compound is a selective inhibitor of the two major ubiquitous calpain isoforms, µ-calpain (calpain-1) and m-calpain (calpain-2). Its mechanism of action is distinct from active-site directed inhibitors. Evidence suggests that this compound is a non-competitive or uncompetitive inhibitor with respect to the substrate.

The primary mode of inhibition involves targeting the calcium-binding domains of calpain. The presence of unmodified sulfhydryl and carboxylic acid groups in the molecule was postulated to chelate calcium ions associated with calpain's calcium-binding sites, thereby perturbing the enzyme's conformation and modulating its activity. This is supported by the finding that this compound does not shield the active site from inactivation by active-site inhibitors like E64c. However, more recent studies have suggested that while it was initially thought to bind to the penta-EF-hand (PEF) domains, it may also act at a site on the protease core domain.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound against Calpains

| Enzyme | Ki (μM) | Reference |

| µ-calpain (Calpain-1) | 0.21 | |

| m-calpain (Calpain-2) | 0.37 |

Table 2: Selectivity of this compound against other Proteases

| Protease | Inhibition | Reference |

| Cathepsin B | No significant inhibition | |

| Cathepsin L | No significant inhibition | |

| Trypsin | No significant inhibition | |

| Thrombin | No significant inhibition | |

| Papain | No significant inhibition |

Table 3: Neuroprotective Effects of this compound in a Glutamate-Induced Neurotoxicity Model

| Cell Line | Glutamate Concentration | This compound Concentration | % Reduction in Cell Death | Reference |

| HT22 | 8 mM | 50 µM | ~70% | |

| HT22 | 8 mM | 100 µM | ~100% |

Key Signaling Pathways Modulated by this compound

Calpain is a key mediator in several signaling pathways, particularly those involved in apoptosis and neurodegeneration. By inhibiting calpain, this compound can modulate these pathways.

Apoptosis Inducing Factor (AIF) Pathway

In glutamate-induced apoptosis of spiral ganglion neurons, calpain activation leads to the cleavage and release of Apoptosis Inducing Factor (AIF) from the mitochondria. AIF then translocates to the nucleus, where it induces chromatin condensation and DNA fragmentation in a caspase-independent manner. This compound has been shown to attenuate this process by inhibiting calpain, thereby preventing the nuclear translocation of AIF and subsequent apoptosis.

p35/cdk5 Pathway

In neurodegenerative conditions such as spinal cord injury and Parkinson's disease, calpain activation leads to the cleavage of p35 to p25. The p25 fragment forms a more stable and hyperactive complex with cyclin-dependent kinase 5 (cdk5), leading to aberrant phosphorylation of downstream targets like tau protein, contributing to neurodegeneration. This compound, by inhibiting calpain, can prevent the cleavage of p35 to p25, thereby mitigating the detrimental effects of cdk5 hyperactivation.

Detailed Experimental Protocols

In Vitro Calpain Activity Assay

This protocol is adapted from methodologies used to characterize calpain inhibitors.

Objective: To determine the inhibitory activity (Ki) of this compound against purified µ-calpain and m-calpain.

Materials:

-

Purified µ-calpain and m-calpain

-

This compound

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM CaCl2, 20 mM DTT

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add increasing concentrations of this compound to the assay buffer.

-

Add a fixed concentration of the fluorogenic substrate to each well.

-

Initiate the reaction by adding a fixed amount of purified µ-calpain or m-calpain to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time.

-

Calculate the initial reaction velocities (V) for each concentration of this compound.

-

Determine the Ki value using appropriate enzyme kinetic models (e.g., Dixon plot or non-linear regression analysis of the velocity data).

Glutamate-Induced Neurotoxicity Model in Primary Neuronal Culture

This protocol is based on studies investigating the neuroprotective effects of this compound.

Objective: To assess the ability of this compound to protect primary neurons from glutamate-induced excitotoxicity.

Materials:

-

Primary cortical or spiral ganglion neuron cultures

-

Glutamate

-

This compound

-

Cell culture medium

-

Lactate dehydrogenase (LDH) assay kit for cytotoxicity assessment

-

TUNEL assay kit for apoptosis detection

-

Microscope

Procedure:

-

Culture primary neurons to the desired maturity.

-

Pre-treat the neurons with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 20 mM) for a defined period (e.g., 48 hours).

-

Assess cell viability and apoptosis:

-

Measure LDH release into the culture medium as an indicator of cell death.

-

Perform TUNEL staining to identify apoptotic cells.

-

-

Quantify the results and compare the protective effects of different concentrations of this compound.

In Vivo Spinal Cord Injury Model

This protocol is a generalized representation based on studies using this compound in animal models of spinal cord injury (SCI).

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of SCI.

Materials:

-

Laboratory animals (e.g., dogs, rats)

-

Surgical instruments for laminectomy and SCI induction (e.g., balloon compression, weight drop)

-

This compound for in vivo administration

-

Behavioral assessment tools (e.g., locomotor rating scales)

-

Histological and immunohistochemical reagents

-

Western blotting reagents

Procedure:

-

Anesthetize the animal and perform a laminectomy at the desired spinal level.

-

Induce a standardized SCI.

-

Administer this compound (and/or other treatments) at specified doses and time points post-injury.

-

Monitor the animal's recovery and perform regular behavioral assessments to evaluate functional outcomes.

-

At the end of the study period, euthanize the animal and collect spinal cord tissue.

-

Perform histological analysis to assess tissue damage and neuronal loss.

-

Conduct immunohistochemistry and Western blotting to analyze the expression of relevant proteins (e.g., calpain, p25, tau).

Conclusion

This compound has proven to be a valuable research tool for elucidating the roles of calpains in a multitude of physiological and pathological processes. Its cell-permeability and selectivity have made it a preferred inhibitor in numerous in vitro and in vivo studies. This technical guide has provided a detailed account of its discovery, mechanism of action, and application in various experimental settings. The compiled quantitative data, detailed protocols, and visual representations of signaling pathways and workflows offer a comprehensive resource for scientists working in the fields of neuroscience, drug discovery, and cell biology. Further research into the therapeutic potential of this compound and similar calpain inhibitors is warranted to explore their clinical utility in treating conditions associated with calpain dysregulation.

PD150606: A Reversible, Non-Competitive Inhibitor of Calpain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD150606 is a selective, cell-permeable, non-peptide inhibitor of calpains. Contrary to some commercial classifications, the available scientific evidence strongly indicates that this compound functions as a reversible, non-competitive inhibitor . This guide provides a comprehensive overview of the inhibitor's mechanism of action, binding kinetics, and the experimental protocols used for its characterization. A key finding from recent research has re-evaluated its binding site, moving it from the previously considered penta-EF-hand domains to the protease core domain of calpain. While quantitative data regarding its inhibitory constant (Ki) are well-documented, specific on-rate and off-rate binding kinetics remain to be fully elucidated in the public domain. This document synthesizes the current understanding of this compound to serve as a technical resource for the scientific community.

Mechanism of Action: Reversible, Non-Competitive Inhibition

Initial characterizations of this compound were sometimes ambiguous regarding its mode of inhibition. However, detailed kinetic studies have clarified its mechanism.

Reversibility of Inhibition

While some commercial suppliers have labeled this compound as irreversible, scientific literature based on kinetic analysis supports a reversible binding model. A key study by Low et al. (2014) demonstrated that this compound inhibits both full-length calpain-2 and the protease core of calpain-1 with an apparent noncompetitive kinetic model[1]. Non-competitive inhibition is a form of reversible inhibition where the inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding reduces the enzyme's catalytic efficiency without preventing substrate binding. The non-covalent nature of this interaction allows for the inhibitor to dissociate from the enzyme, hence its reversibility. The persistent, yet likely inaccurate, classification by some vendors as "irreversible" may stem from a misinterpretation of its high affinity or its effects in certain cellular assays.

Re-evaluation of the Binding Site

For some time, it was believed that this compound exerted its inhibitory effect by binding to the penta-EF-hand (PEF) domains of calpain, which are calcium-binding domains. However, the work by Low et al. (2014) challenged this model, showing that this compound can inhibit the calpain protease core domain even in the absence of the PEF domains[1]. This indicates that the inhibitory action of this compound is directed towards a site on the protease core domain, not the PEF domains.

Quantitative Data

The inhibitory potency of this compound against different calpain isoforms has been quantified through the determination of the inhibition constant (Ki).

| Calpain Isoform | Inhibition Constant (Kᵢ) | Reference |

| µ-Calpain (Calpain-1) | 0.21 µM | |

| m-Calpain (Calpain-2) | 0.37 µM |

Note: While Kᵢ values are readily available, specific binding kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ) for the this compound-calpain interaction are not well-documented in publicly available literature. This represents a knowledge gap in the complete kinetic profiling of this inhibitor.

Signaling Pathway and Experimental Workflow

Calpain's Role in Apoptotic Signaling

Calpains are cysteine proteases that, when activated by calcium, are involved in a variety of cellular processes, including apoptosis. The diagram below illustrates a simplified signaling pathway where calpain activation contributes to apoptosis and how this compound can intervene.

Experimental Workflow for Determining Calpain Inhibition

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound on calpain using a fluorometric assay.

Experimental Protocols

The following is a representative protocol for a fluorometric calpain activity assay, adapted from commercially available kits, which can be used to evaluate the inhibitory effect of this compound.

Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound on calpain activity.

Materials:

-

Purified calpain enzyme (e.g., calpain-1 or calpain-2)

-

This compound

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-Leu-Leu-Tyr-AMC)

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl₂ and a reducing agent like DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.

-

Prepare a working solution of the calpain enzyme in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add a fixed volume of the calpain enzyme solution.

-

Add the different dilutions of this compound to the respective wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction and a no-enzyme control for background fluorescence.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a set period (e.g., 30-60 minutes) in kinetic mode.

-

-

Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase).

-

Normalize the reaction rates to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

If the substrate concentration and its Kₘ are known, the Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation for non-competitive inhibition.

-

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of calpains. Based on robust kinetic evidence, it should be classified as a reversible, non-competitive inhibitor that acts on the protease core domain of calpain. Researchers using this compound should be aware of the conflicting information regarding its reversibility in some commercial sources and rely on the peer-reviewed scientific literature for the most accurate description of its mechanism of action. Further research is warranted to determine the specific on- and off-rate constants for its binding to calpain, which would provide a more complete understanding of its inhibitory dynamics.

References

PD150606: A Technical Guide to its Biological Functions and Mechanisms

Executive Summary

PD150606 is a potent, selective, and cell-permeable non-peptide inhibitor of calpains, a family of calcium-dependent cysteine proteases. By targeting the calcium-binding domains of these enzymes, this compound acts as a non-competitive inhibitor, modulating a wide array of critical cellular processes. Overactivation of calpains is implicated in the pathophysiology of numerous degenerative conditions, including neurodegenerative diseases, ischemic injury, and certain cancers. This document provides an in-depth technical overview of the biological functions affected by this compound, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols used to elucidate these effects. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.

Mechanism of Action

This compound is distinguished by its specific mechanism of inhibiting µ-calpain and m-calpain. Unlike active-site inhibitors, it is a non-competitive (or uncompetitive) inhibitor with respect to the substrate.[1][2][3] It selectively targets and interacts with the calcium-binding penta-EF-hand (PEF) domains on both the large and small subunits of calpain, preventing the conformational changes necessary for enzymatic activity.[1][4] This interaction does not shield the enzyme's active site, a characteristic that differentiates it from other classes of calpain inhibitors.[1][5] However, some studies suggest that for small substrates, this compound may act on the protease core domain rather than through the PEF domains.[2]

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| µ-Calpain (Calpain-1) | 0.21 µM | [1][5][6][7] |

| m-Calpain (Calpain-2) | 0.37 µM | [1][5][6][7] |

Core Biological Functions Affected by this compound

This compound has been shown to critically impact several fundamental biological processes, primarily through the downstream effects of calpain inhibition.

Apoptosis and Cell Death

This compound demonstrates significant anti-apoptotic effects across various cell types and injury models. It intervenes in mitochondria-mediated apoptotic pathways and modulates key signaling molecules.

-

Neuroprotection: In models of glutamate-induced excitotoxicity in spiral ganglion neurons, this compound prevents apoptosis by inhibiting the calpain-mediated cleavage and nuclear translocation of Apoptosis Inducing Factor (AIF).[8][9]

-

Ischemia-Reperfusion Injury: During myocardial ischemia/reperfusion, this compound protects cardiomyocytes by preventing µ-calpain activation, which preserves mitochondrial function, reduces cytochrome c release, and decreases the expression of cleaved caspase-3.[10] In viral myocarditis models, it attenuates apoptosis by decreasing Bax and cleaved-caspase-3 levels while increasing Bcl-2.[11]

-

General Apoptosis Inhibition: The compound effectively reduces apoptosis triggered by cycloheximide in neutrophils and dexamethasone in thymocytes.[5][6]

Neuroprotection and Neurodegeneration

This compound exhibits robust neuroprotective properties by preventing calpain-mediated degradation of essential neuronal proteins.

-

Hypoxic/Ischemic Injury: It attenuates injury to cerebrocortical neurons during hypoxia/hypoglycemia and protects Purkinje cells from excitotoxicity.[1][12] A key mechanism is the prevention of α-spectrin breakdown, a hallmark of calpain-mediated neuronal damage.[4]

-

Spinal Cord Injury (SCI): In a canine model of SCI, this compound, particularly in combination with methylprednisolone sodium succinate (MPSS), significantly reduces neuronal loss and microglial infiltration.[13][14] It achieves this by inhibiting the calpain-mediated cleavage of p35 to p25, thereby preventing the hyperactivation of cyclin-dependent kinase 5 (Cdk5) and subsequent tau phosphorylation, a key driver of neurodegeneration.[13][15]

Cell Cycle Regulation

Calpain activity is involved at multiple checkpoints of the cell cycle. Studies using this compound on human TF-1 cells revealed that calpain inhibition has complex effects on cell cycle progression. The inhibitor was found to:

-

Promote arrest at the G1 checkpoint.[16]

-

Significantly impede the progress of cells through the S phase.[16]

-

Affect progression through the G2/M compartment.[16]

This suggests that calpain activity is required for overcoming multiple cell cycle checkpoints, and its inhibition by this compound can lead to cell cycle arrest.[16]

Ischemia-Reperfusion (I-R) Injury

This compound provides significant protection against I-R injury in multiple organs.

-

Renal I-R Injury: In a rat model, this compound administration prior to renal I-R significantly attenuated renal dysfunction and injury. It reduced markers of glomerular and tubular damage and decreased oxidative and nitrosative stress, as evidenced by lower levels of ICAM-1 expression, myeloperoxidase (MPO) activity, and malondialdehyde (MDA).[17]

-

Myocardial I-R Injury: As mentioned in the apoptosis section, this compound reduces myocardial infarct size and improves cardiac function by preserving mitochondrial integrity and inhibiting the apoptotic cascade initiated by µ-calpain.[10]

Table 2: Summary of this compound Effects in Biological Models

| Model System | This compound Concentration / Dose | Key Biological Effect | Reference |

| Cultured Cerebrocortical Neurons | 1-100 µM | Attenuated hypoxic/hypoglycemic injury; inhibited lactate dehydrogenase release. | [1][4] |

| Spiral Ganglion Neurons | Not specified | Down-regulated AIF and calpain expression; reduced TUNEL-positive cells. | [8][9] |

| Human TF-1 Cells | Not specified | Impeded progression through G1, S, and G2/M phases of the cell cycle. | [16] |

| Rat Kidney (in vivo) | 3 mg/kg i.p. | Reduced serum creatinine, fractional Na+ excretion, and urinary NAG after I-R. | [17] |

| Mouse Heart (in vivo) | Not specified | Reduced myocardial infarct area and apoptosis after I-R. | [10] |

| Canine Spinal Cord (in vivo) | 1.0 mg/kg i.v. daily | Reduced neuronal loss and microglial infiltration; improved locomotor score. | [13] |

| Human Monocytes | 50 µM | Induced rapid activation of ERK, p38, JNK, and Akt; promoted cell migration. | [18] |

| Human Neutrophils | 50 µM | Reduced phagocytosis of C3bi-opsonized zymosan particles. | [19] |

Experimental Protocols

The findings summarized in this guide are based on a variety of established experimental procedures. Below are detailed methodologies for key experiments cited.

In Vivo Ischemia-Reperfusion Models

-

Renal I-R Injury Protocol (Rat):

-

Male Wistar rats are administered this compound (3 mg/kg, i.p.) or vehicle (10% DMSO) 30 minutes prior to ischemia.[17]

-

Bilateral renal ischemia is induced for 45 minutes, followed by a 6-hour reperfusion period.[17]

-

Blood and urine samples are collected to measure biochemical markers: serum creatinine (for glomerular function), fractional excretion of Na+ (for tubular function), and urinary N-acetyl-β-d-glucosaminidase (NAG, for tubular injury).[17]

-

Kidney tissues are harvested for histological analysis, immunohistochemistry (for ICAM-1 and nitrotyrosine), myeloperoxidase (MPO) activity assays, and malondialdehyde (MDA) level determination.[17]

-

-

Myocardial I-R Injury Protocol (Mouse):

-

C57BL/6 mice are subjected to myocardial ischemia followed by reperfusion to establish an in vivo model. Neonatal mouse cardiomyocytes are used for in vitro experiments.[10]

-

This compound is administered as a pretreatment before the ischemic event.[10]

-

Post-reperfusion, the myocardial infarct area is measured. Apoptosis is quantified using TUNEL staining and Western blot for cleaved caspase-3.[10]

-

Mitochondrial function is assessed by measuring ATP concentration, cytochrome c translocation, mitochondrial permeability transition pore (mPTP) opening, and membrane potential (ΔΨm).[10]

-

Cellular Assays

-

Glutamate-Induced Apoptosis in Spiral Ganglion Neurons (SGNs):

-

SGNs are harvested from postnatal day 0-3 rats and cultured.[8]

-

This compound is added to the culture medium 1 hour prior to intervention with 20 mM glutamate.[8]

-

After 48 hours, cell morphology and AIF distribution are observed via immunofluorescence staining.[8]

-

AIF and calpain expression levels are analyzed by RT-PCR and Western blot.[8]

-

Apoptosis is quantified using a TUNEL assay.[8]

-

-

Cell Cycle Analysis:

-

Human TF-1 cells are stimulated with granulocyte-macrophage colony-stimulating factor (GM-CSF).[16]

-

The cells are treated with this compound.[16]

-

Cells are double-labeled with propidium iodide (for DNA content) and bromodeoxyuridine (BrdU, for DNA synthesis).[16]

-

Flow cytometry is used to analyze the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[16]

-

Conclusion

This compound is a valuable pharmacological tool for investigating the diverse roles of calpains in cellular physiology and pathology. Its well-characterized, non-competitive inhibitory mechanism allows for the specific interrogation of calpain-dependent signaling pathways. Research has conclusively demonstrated its potent effects in preventing apoptosis, providing neuroprotection, regulating the cell cycle, and mitigating the damage from ischemia-reperfusion injury. The data and protocols presented herein provide a comprehensive foundation for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of calpain inhibition. Further investigation into the complex, cell-type-specific signaling networks modulated by this compound will continue to uncover new opportunities for intervention in a range of human diseases.

References

- 1. pnas.org [pnas.org]

- 2. Allosteric inhibitors of calpains: Reevaluating inhibition by this compound and LSEAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PD 150606 | Calpains | Tocris Bioscience [tocris.com]

- 4. pnas.org [pnas.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Calpain Inhibitor this compound Attenuates Glutamate Induced Spiral Ganglion Neuron Apoptosis through Apoptosis Inducing Factor Pathway In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calpain inhibitor this compound attenuates glutamate induced spiral ganglion neuron apoptosis through apoptosis inducing factor pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound protects against ischemia/reperfusion injury by preventing μ-calpain-induced mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of calpain reduces cell apoptosis by suppressing mitochondrial fission in acute viral myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 16. Calpain as a multi-site regulator of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitors of calpain activation (this compound and E-64) and renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calpain inhibition induces activation of the distinct signalling pathways and cell migration in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

PD150606: A Technical Guide to its Inhibition of µ- and m-Calpain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory action of PD150606 on µ-calpain and m-calpain. It includes quantitative data on its inhibitory constants (Ki), detailed experimental methodologies for a key assay, and a visual representation of the signaling pathways influenced by calpain activity and its inhibition by this compound.

Data Presentation: Inhibitory Potency of this compound

This compound is a selective, cell-permeable, non-peptide inhibitor of calpains. It exhibits a non-competitive mechanism of action, targeting the calcium-binding domains of the enzyme. The inhibitory constants (Ki) of this compound for µ-calpain and m-calpain are summarized below.

| Inhibitor | Target Enzyme | Ki Value (µM) |

| This compound | µ-calpain (Calpain-1) | 0.21 |

| This compound | m-calpain (Calpain-2) | 0.37 |

Experimental Protocols: Determining Calpain Inhibition

A widely used method to determine the activity of calpains and the potency of their inhibitors is casein zymography. This technique allows for the visualization of proteolytic activity in a gel matrix.

Casein Zymography Protocol

This protocol is adapted from methodologies described in the literature for assessing calpain activity.

1. Sample Preparation:

-

Prepare cell or tissue lysates in a non-denaturing lysis buffer. A typical buffer may contain Tris-HCl, a chelating agent like EGTA to prevent premature calpain activation, and protease inhibitors (excluding those targeting cysteine proteases).

-

Determine the total protein concentration of the lysates using a standard method such as the Bradford assay.

2. Gel Electrophoresis:

-

Prepare a native polyacrylamide gel (e.g., 10-12%) containing casein (e.g., 0.1-0.2% w/v) as a substrate.